molecular formula C5H5N3S B2670500 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile CAS No. 32827-61-5

2-[(methylamino)(sulfanyl)methylidene]propanedinitrile

Cat. No.: B2670500
CAS No.: 32827-61-5
M. Wt: 139.18
InChI Key: OTEIOJPHZUIOJK-UHFFFAOYSA-N
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Description

2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile is a dinitrile derivative featuring a methylamino (-NHCH₃) and sulfanyl (-SH) substituent on a propanedinitrile backbone. The presence of both amino and thiol groups introduces unique electronic and steric properties, enabling participation in hydrogen bonding and conjugation effects.

Properties

IUPAC Name

2-[methylamino(sulfanyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-8-5(9)4(2-6)3-7/h8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEIOJPHZUIOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C(C#N)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile typically involves the reaction of malononitrile with methylamine and a sulfur source. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The molecule (C₅H₅N₃S) contains:

  • Two cyano groups (C≡N) at the terminal positions, which are electron-withdrawing and reactive toward nucleophilic attack.

  • A methylthio group (S–CH₃) adjacent to an amino-substituted methylidene group, introducing potential for thiol-based reactivity or sulfur oxidation.

  • Conjugated double bonds , enabling resonance stabilization and participation in cycloaddition or electrophilic substitution reactions.

Key Functional Group Reactivity:

Functional GroupReactivity Profile
Cyano (C≡N)Hydrolysis to carboxylic acids/amides, nucleophilic addition, or reduction to amines.
Methylthio (S–CH₃)Oxidation to sulfoxides/sulfones, nucleophilic substitution (e.g., thiol-disulfide exchange).
Amino (NH₂)Acid-base reactions, participation in hydrogen bonding, or condensation reactions.

Hydrolysis Reactions

  • Cyano Group Hydrolysis : Under acidic or basic conditions, cyano groups may hydrolyze to form carboxamides or carboxylic acids. For example:

    C NH2O/H+ or OHCONH2 or COOH\text{C N}\xrightarrow{H_2O/H^+\text{ or }OH^-}\text{CONH}_2\text{ or }\text{COOH}

    This reaction is critical in synthesizing polyfunctional intermediates for pharmaceuticals or agrochemicals .

Nucleophilic Substitution at the Methylthio Group

  • The methylthio group can act as a leaving group in nucleophilic substitution reactions. For instance, displacement by amines or alkoxides:

    S CH3+NuS Nu+CH3\text{S CH}_3+\text{Nu}^-\rightarrow \text{S Nu}+\text{CH}_3^-

    Such reactions are common in modifying sulfur-containing pharmaceuticals .

Oxidation Reactions

  • The methylthio group is susceptible to oxidation by agents like hydrogen peroxide or ozone, forming sulfoxides or sulfones:

    S CH3[O]SO CH3 or SO2CH3\text{S CH}_3\xrightarrow{[O]}\text{SO CH}_3\text{ or }\text{SO}_2–\text{CH}_3

    This alters electronic properties and solubility, impacting biological activity .

Data Gaps and Research Needs

No kinetic or mechanistic studies specific to this compound were identified in the provided sources. Experimental validation is required to confirm:

  • Rate constants for hydrolysis or substitution reactions.

  • Thermodynamic stability under varying pH and temperature conditions.

  • Biological activity , particularly given the antibacterial potential of similar nitroimidazole hybrids .

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure characterized by the presence of a methylamino group and a sulfanyl group attached to a propanedinitrile backbone. Its molecular formula is C5H5N3SC_5H_5N_3S, with a molecular weight of approximately 157.18 g/mol. The compound's reactivity is influenced by the functional groups present, making it valuable in synthetic organic chemistry.

Medicinal Chemistry

In the realm of medicinal chemistry, 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile has shown potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines and exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity:

  • A study demonstrated that analogs of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile significantly inhibited cell viability in ovarian cancer cells (OVCAR-3) with IC50 values ranging from 19.9 to 75.3 µM .

Antimicrobial Activity:

  • The compound has been tested against several bacterial strains, showing effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Material Science

2-[(methylamino)(sulfanyl)methylidene]propanedinitrile is also explored in material science for its potential role in developing new polymers and materials with enhanced properties. Its ability to participate in various chemical reactions allows it to act as a building block for synthesizing complex materials.

Polymerization Studies:

  • Researchers have investigated the polymerization of this compound to create novel materials with specific mechanical and thermal properties. The incorporation of sulfanyl groups is particularly noted for improving the thermal stability of polymers .
Biological ActivityTargetIC50 Value (µM)
AntiproliferativeOvarian Cancer Cells31.5
AntiproliferativeBreast Cancer Cells19.9
AntimicrobialMRSAEffective
AntimicrobialE. coliEffective

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile revealed significant antiproliferative effects against ovarian cancer cell lines. In vitro studies indicated that compounds derived from this structure could inhibit cell proliferation effectively, suggesting potential therapeutic applications .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains, including MRSA and E. coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity, making them suitable candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(Dimethylamino)methylidene]propanedinitrile

Substituent: Dimethylamino (-N(CH₃)₂) instead of methylamino/sulfanyl. Key Features:

  • Crystal structure analysis reveals a dihedral angle of 7.95° between the dimethylamino group and the propanedinitrile fragment .
  • Forms a 3D network via weak C–H⋯N hydrogen bonds, influencing solid-state packing and stability .

Thiophene-Based Derivatives

[(Thieno[3,2-b]thiophen-2-yl)methylidene]propanedinitrile and [([2,2'-Bithiophen]-5-yl)methylidene]propanedinitrile

Substituents: Thiophene or bithiophene aromatic systems instead of methylamino/sulfanyl. Key Features:

  • Demonstrated utility in ion-selective electrodes (ISEs), as noted in composite material studies . Implications: The replacement of amino/thiol groups with aromatic systems shifts functionality toward charge transport and sensing applications, unlike the target compound’s hydrogen-bonding capabilities.

Electron-Withdrawing Substituents

2-{[2-(Trifluoromethyl)phenyl]methylidene}propanedinitrile

Substituent : Trifluoromethylphenyl (-C₆H₄CF₃) group.
Key Features :

  • The electron-withdrawing CF₃ group likely increases electrophilicity, altering reactivity in synthetic pathways .
  • Industrial relevance: Marketed as a high-purity compound (>99%) with non-hazardous transport conditions, suggesting stability and scalability . Implications: The phenyl ring and CF₃ group introduce steric bulk and electronic effects distinct from the target compound’s polar amino/thiol moieties.

2-[(3-Bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile

Substituents : Bromo, tert-butyl, and hydroxyl groups on a phenyl ring.
Key Features :

  • Functions as an IGF-1R inhibitor (IC₅₀ = 7 μM), indicating biological activity tied to aromatic and halogen substituents .
    Implications : Contrasts with the target compound’s simpler substituents, underscoring how steric and electronic modifications dictate pharmacological vs. materials science applications.

Biological Activity

The compound 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile , also known by its CAS number 32827-61-5, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile features a central propanedinitrile backbone with substituents that include a methylamino group and a sulfanyl group. This unique arrangement contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile exhibits several biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Preliminary data indicate that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways.

The exact mechanisms through which 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular responses.
  • Reactive Intermediates : The presence of nitrile groups suggests that the compound could form reactive intermediates that interact with cellular macromolecules, leading to biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated significant growth inhibition in A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells when treated with structurally related nitriles, suggesting a potential pathway for 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile .
  • Antimicrobial Properties :
    • Research on thiazole derivatives demonstrated that compounds with similar functional groups exhibited notable antibacterial activity against multi-drug resistant strains. The structural similarities provide a basis for hypothesizing similar effects for 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile .
  • Enzyme Inhibition Studies :
    • Investigations into enzyme inhibitors revealed that compounds featuring sulfanyl and nitrile moieties could effectively inhibit certain protein kinases involved in cancer progression. This suggests that 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile might share similar inhibitory characteristics .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against multi-drug resistant bacteria
AnticancerSignificant cytotoxicity in A549 and HeLa cell lines
Enzyme InhibitionPossible inhibition of protein kinases involved in cancer pathways

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile, and how can impurities be minimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between malononitrile derivatives and methylamino-thiol precursors. For purity, use recrystallization in polar aprotic solvents (e.g., acetonitrile) and monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Impurities like unreacted dinitrile intermediates can be identified via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How is the crystal structure of this compound determined, and what are its critical structural parameters?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous compounds like 2-[(dimethylamino)methylidene]propanedinitrile exhibit a dihedral angle of 7.95° between the dinitrile group and the methylamino substituent. Weak C–H⋯N hydrogen bonds (2.50–2.65 Å) stabilize the 3D lattice. Use SHELXL for refinement and Mercury for visualization .
Crystallographic Parameters (Example from Analog)Value
Dihedral angle (dinitrile vs. substituent)7.95°
C–H⋯N bond length range2.50–2.65 Å
Space groupP-1
Unit cell dimensions (Å, °)a=5.21, b=7.89, c=10.12; α=90, β=95.2, γ=90

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and thiol (S–H) at ~2550 cm⁻¹.
  • NMR : ¹³C NMR resolves dinitrile carbons at δ 110–120 ppm, while methylamino protons appear at δ 2.5–3.0 ppm in ¹H NMR.
  • MS : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns verifying substituent connectivity .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental spectroscopic data?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts vibrational frequencies and NMR chemical shifts. For example, discrepancies in C≡N stretching modes (e.g., due to solvent effects) can be modeled by including solvation parameters (e.g., PCM for acetonitrile). Compare computed IR/Raman spectra with experimental data to validate tautomeric forms or conformational isomers .
DFT vs. Experimental Data (Example from Analog)DFT ValueExperimental Value
C≡N stretching frequency (cm⁻¹)22352220–2250
¹H NMR δ (methylamino protons)2.8 ppm2.7–3.0 ppm

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

  • Methodology : Stability tests under varying pH (4–9) and temperatures (4–37°C) reveal degradation pathways. Use LC-MS to identify hydrolysis products (e.g., malononitrile or methylaminothiol derivatives). Buffering with 10 mM phosphate (pH 7.4) and storage at –20°C in amber vials minimizes photodegradation and hydrolysis .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare reaction rates and yields in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using substituents with varying electron-withdrawing/donating properties. For instance, bulky tert-butyl groups (as in AG-1024 analogs) reduce reactivity by 30% versus electron-deficient bromo substituents. Monitor via GC-MS and quantify using internal standards .

Data Contradiction Analysis

Q. Conflicting reports on hydrogen-bonding networks in crystal structures: How to reconcile?

  • Resolution : Re-analyze SC-XRD data with SHELXL using higher-resolution datasets (e.g., synchrotron radiation). For example, weak C–H⋯N interactions in some studies may arise from overlooked disorder or thermal motion. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions and identifies overlooked contacts .

Q. Discrepancies in reported biological activity (e.g., IC₅₀ values) across studies: Methodological causes?

  • Resolution : Variability often stems from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for IGF-1R inhibition).
  • Control DMSO concentrations (<0.1%) to avoid solvent interference.
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .

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